molecular formula C10H9BrClNO B050948 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one CAS No. 120427-95-4

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indolin-2-one

Cat. No.: B050948
CAS No.: 120427-95-4
M. Wt: 274.54 g/mol
InChI Key: FUHGGNYHOLHJRR-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromoethyl group and a chloro substituent on the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the indole core structure.

    Chlorination: The chloro substituent is introduced via a chlorination reaction, often using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromoethyl group can participate in nucleophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Cyclization: The indole ring can participate in cyclization reactions, forming complex polycyclic structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) and potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various alkylated or arylated derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.

    Biological Studies: The compound is employed in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Bromoethyl)-1,3-dihydro-2H-indol-2-one: Lacks the chloro substituent, which may affect its biological activity and chemical reactivity.

    3-Chloro-1,3-dihydro-2H-indol-2-one:

    4-(2-Chloroethyl)-3-chloro-1,3-dihydro-2H-indol-2-one: Contains a chloroethyl group instead of a bromoethyl group, which may alter its chemical properties and biological effects.

Uniqueness

The presence of both bromoethyl and chloro substituents in 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one makes it unique compared to similar compounds. These substituents can significantly influence the compound’s reactivity, binding affinity, and selectivity, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

4-(2-bromoethyl)-3-chloro-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrClNO/c11-5-4-6-2-1-3-7-8(6)9(12)10(14)13-7/h1-3,9H,4-5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHGGNYHOLHJRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(C(=O)NC2=C1)Cl)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00438662
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120427-95-4
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120427-95-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Bromoethyl)-3-chloro-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00438662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a precooled solution of ferric chloride (28.5 kg) in dichloromethane (340 1) at 0° C. was added acetyl chloride (9.2 kg) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred at between 0° and 5° C. for 15 minutes. To the mixture was added a pre-dryed solution of 2-(2'-bromoethyl)-β-nitrostyrene [12.88 kg (16.22 kg wet:water content 20.6%)]in dichloromethane (55 litres) at such a rate that the reaction temperature did not exceed 5° C. The reaction mixture was stirred for 5 hours at a temperature between 5 and 10° C. Analysis by TLC confirmed that the reaction had gone to completion. Water (240 1) was then added to the reaction mixture at such a rate so that the temperature did not exceed 20° C. The mixture was then stirred for 30 minutes. The dichloromethane layer was isolated and washed a further three times with water (three times 120 1). The dichloromethane layer was then distilled to a volume of about 60 1. After cooling to 20° C. petroleum ether (60/80 grade. 40 1) was added and the resulting precipitate was stirred at 10° C. for 30 minutes. HPLC analysis of the crude reaction mixture indicated a purity of 93.22% of the required product. 4-(2'-bromo-ethyl)-3-chloro-1,3-dihydro-2H-indol-2-on by filtration, the filtrate washed with petroleum ether (60 1) and dried at 80° C. overnight to give 10.8 kg (78%) of of the title compound.
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